10H-Phenothiazine, 2-chloro-10-(3-(1,4-diazabicyclo(4.3.0)nonanyl)propionyl)-, dihydrochloride
CAS No.: 49780-10-1
Cat. No.: VC0519983
Molecular Formula: C22H26Cl3N3OS
Molecular Weight: 486.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 49780-10-1 |
---|---|
Molecular Formula | C22H26Cl3N3OS |
Molecular Weight | 486.9 g/mol |
IUPAC Name | 3-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-1-(2-chlorophenothiazin-10-yl)propan-1-one;dihydrochloride |
Standard InChI | InChI=1S/C22H24ClN3OS.2ClH/c23-16-7-8-21-19(14-16)26(18-5-1-2-6-20(18)28-21)22(27)9-11-24-12-13-25-10-3-4-17(25)15-24;;/h1-2,5-8,14,17H,3-4,9-13,15H2;2*1H |
Standard InChI Key | UERHIZBSLAGDLU-UHFFFAOYSA-N |
SMILES | C1CC2CNCC(N2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.Cl.Cl |
Canonical SMILES | C1CC2CN(CCN2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.Cl.Cl |
Appearance | Solid powder |
Introduction
Chemical Structure and Nomenclature
Core Framework and Substituents
The compound’s structure derives from 10H-phenothiazine, a heterocyclic system comprising two benzene rings fused to a central thiazine ring containing sulfur and nitrogen atoms . At position 2 of the phenothiazine core, a chlorine atom substitutes a hydrogen atom, a modification known to enhance metabolic stability and receptor binding affinity in related compounds . Position 10 is functionalized with a propionyl group (–CO–CH2–CH2–) linked to a 1,4-diazabicyclo[4.3.0]nonane moiety, a bicyclic amine system. The dihydrochloride salt form improves solubility and crystallinity, common in pharmaceutical formulations.
Molecular Formula and Weight
The molecular formula C22H26Cl3N3OS reflects the incorporation of three chlorine atoms (one from the phenothiazine and two from hydrochloride counterions), three nitrogen atoms, one sulfur atom, and one oxygen atom. The calculated molecular weight is 486.9 g/mol, consistent with the addition of two hydrochloric acid molecules to the base compound.
Spectroscopic and Computational Identifiers
The SMILES notation (C1CC2CN(CCN2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.Cl.Cl) and InChIKey (UERHIZBSLAGDLU-UHFFFAOYSA-N) provide unambiguous representations of the structure, enabling database searches and computational modeling.
Property | Value |
---|---|
CAS No. | 49780-10-1 |
Molecular Formula | C22H26Cl3N3OS |
Molecular Weight | 486.9 g/mol |
IUPAC Name | 3-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-1-(2-chlorophenothiazin-10-yl)propan-1-one; dihydrochloride |
SMILES | C1CC2CN(CCN2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.Cl.Cl |
InChIKey | UERHIZBSLAGDLU-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Strategy
While detailed synthetic protocols remain proprietary, the structure suggests a multi-step process:
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Phenothiazine Core Synthesis: Condensation of diphenylamine with sulfur under controlled conditions yields the phenothiazine backbone .
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Chlorination: Electrophilic aromatic substitution at position 2 using chlorine or a chlorinating agent .
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Side Chain Installation: Acylation of the 10-position nitrogen with 3-(1,4-diazabicyclo[4.3.0]nonanyl)propionyl chloride, followed by salt formation with hydrochloric acid.
Purification and Characterization
Purification likely involves recrystallization from polar aprotic solvents, given the compound’s hydrochloride salt form. Analytical techniques such as NMR, HPLC, and mass spectrometry would confirm identity and purity (>98% as reported).
Physicochemical Properties
Solubility and Stability
As a dihydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form. The diazabicyclo[4.3.0]nonane moiety, with its tertiary amines, contributes to basicity, favoring protonation in acidic environments. Stability data are unavailable, but analogous phenothiazines degrade under UV light due to the thiazine ring’s photosensitivity .
Crystallography and Conformation
X-ray crystallography data are absent, but molecular modeling predicts that the diazabicyclo group adopts a boat-chair conformation, positioning the propionyl linker for optimal interaction with biological targets.
Research Gaps and Future Directions
Preclinical Validation
In vitro receptor binding assays and in vivo efficacy studies are needed to confirm hypothetical targets. Toxicity profiling must address phenothiazine-associated risks, including extrapyramidal symptoms and QT prolongation .
Structural Optimization
SAR studies could explore:
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Bicyclic Ring Modifications: Varying the diazabicyclo ring size (e.g., [3.3.0] vs. [4.3.0]) to tune receptor selectivity.
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Linker Flexibility: Replacing the propionyl group with alternative spacers to optimize pharmacokinetics.
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